molecular formula C24H25N3O3S B2876847 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203178-50-0

1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2876847
CAS RN: 1203178-50-0
M. Wt: 435.54
InChI Key: AWLYVNIMBIINBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) involves the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The research aimed to optimize the spacer length between pharmacophoric moieties, showing that a linear ethoxyethyl chain could slightly compare in potency to previously used spacers, indicating the flexible spacer's compatibility with high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Novel Urea and Bis-Urea Derivatives

Perković et al. (2016) designed, synthesized, and evaluated novel urea and bis-urea primaquine derivatives for biological activity. These compounds, bridged by urea or bis-urea functionalities between primaquine and hydroxyl or halogen substituted benzene moieties, showed significant antiproliferative screening in vitro against various cancer cell lines, indicating potential as lead compounds in drug development (Perković, Antunović, Marijanović, Pavić, Ester, Kralj, Vlainić, Kosalec, Schols, Hadjipavlou-Litina, Pontiki, & Zorc, 2016).

ABCB1 Inhibitors

Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors examined the effect of different basic side-chains on their biological properties. This study highlights the design and synthesis of small ABCB1 inhibitors linked through a spacer to various basic nuclei, demonstrating potent inhibitory activity and contributing to the understanding of ABCB1 activity modulation (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, & Balsamo, 2008).

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes showcases the creation of various heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives. This methodology provides a novel route for synthesizing complex heterocyclic structures, offering potential for further exploration in synthetic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-20-9-6-17(7-10-20)12-13-25-24(29)26-19-8-11-21-18(16-19)4-2-14-27(21)23(28)22-5-3-15-31-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLYVNIMBIINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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